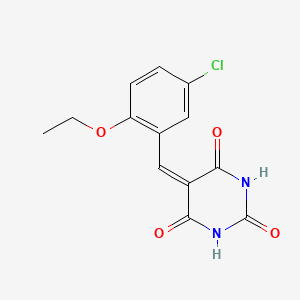

![molecular formula C12H18ClIN2O B4896388 N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)

N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride, also known as [^123I]-IBZM, is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. The development of [^123I]-IBZM has been a significant breakthrough in the field of nuclear medicine, allowing for the non-invasive study of dopamine receptors in vivo.

Mecanismo De Acción

The mechanism of action of [^123I]-IBZM involves the binding of the radiopharmaceutical agent to dopamine D2 receptors in the brain. The binding of [^123I]-IBZM to dopamine D2 receptors is reversible and is dependent on the concentration of dopamine in the synaptic cleft. The affinity of [^123I]-IBZM for dopamine D2 receptors is high, allowing for the detection of even low levels of dopamine D2 receptors in the brain.

Biochemical and Physiological Effects

The biochemical and physiological effects of [^123I]-IBZM are limited to the binding of the radiopharmaceutical agent to dopamine D2 receptors in the brain. The binding of [^123I]-IBZM to dopamine D2 receptors does not cause any significant changes in the levels of dopamine or other neurotransmitters in the brain. The radiopharmaceutical agent is rapidly cleared from the bloodstream and excreted from the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The primary advantage of [^123I]-IBZM is its ability to non-invasively image dopamine D2 receptors in the brain. The imaging technique is safe, painless, and has minimal side effects. The radiopharmaceutical agent has a high affinity for dopamine D2 receptors, allowing for the detection of even low levels of dopamine D2 receptors in the brain. The primary limitation of [^123I]-IBZM is its short half-life, which limits its use in longitudinal studies. The radiopharmaceutical agent also has limited availability and is relatively expensive.

Direcciones Futuras

There are several future directions for the use of [^123I]-IBZM in scientific research. One potential application is the use of [^123I]-IBZM in the diagnosis and monitoring of other neurological disorders, such as Huntington's disease and addiction. Another potential application is the use of [^123I]-IBZM in the development of new drugs that target dopamine D2 receptors. The radiopharmaceutical agent can be used to screen potential drug candidates for their binding affinity to dopamine D2 receptors. Additionally, [^123I]-IBZM can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive understanding of the brain's structure and function.

Conclusion

In conclusion, [^123I]-IBZM is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. The synthesis of [^123I]-IBZM involves the use of iodine-123 as a radioactive tracer and a precursor molecule, 4-iodobenzamide. The primary application of [^123I]-IBZM is in the imaging of dopamine D2 receptors in the brain using SPECT. The radiopharmaceutical agent has a high affinity for dopamine D2 receptors, allowing for the detection of even low levels of dopamine D2 receptors in the brain. The primary limitation of [^123I]-IBZM is its short half-life, which limits its use in longitudinal studies. However, there are several future directions for the use of [^123I]-IBZM in scientific research, including the diagnosis and monitoring of other neurological disorders and the development of new drugs that target dopamine D2 receptors.

Métodos De Síntesis

The synthesis of [^123I]-IBZM involves the use of iodine-123 as a radioactive tracer and a precursor molecule, 4-iodobenzamide. The precursor molecule is reacted with N-[3-(dimethylamino)propyl]amine in the presence of a reducing agent to yield [^123I]-IBZM. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a radiochemically pure compound.

Aplicaciones Científicas De Investigación

The primary application of [^123I]-IBZM is in the imaging of dopamine D2 receptors in the brain. The imaging technique is called single-photon emission computed tomography (SPECT), which involves the injection of [^123I]-IBZM into a patient's bloodstream. The radiopharmaceutical agent binds to dopamine D2 receptors in the brain, and the emitted gamma rays are detected by a gamma camera. The resulting images provide information about the distribution and density of dopamine D2 receptors in the brain, which can be used to diagnose and monitor various neurological disorders, such as Parkinson's disease and schizophrenia.

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-iodobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O.ClH/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10;/h4-7H,3,8-9H2,1-2H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVJDEWRIQZDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=C(C=C1)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(dimethylamino)propyl]-4-iodobenzamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)

![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)

![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)

![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)

![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)

![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)

![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)